1H,1'H-3,3'-biindole

Organic Electronics Electroactive Materials Chiral Monomers

Procure 1H,1'H-3,3'-biindole as a regiospecifically defined, atropisomeric bisindole scaffold—not interchangeable with 2,2′- or 5,5′-linked isomers. The 3,3′-biaryl linkage encodes axial chirality (achievable >99% ee via asymmetric catalysis), enabling enantioselective ligand design inaccessible to other regioisomers. Validated as a selective MtbFtsZ GTPase inhibitor (filamentation phenotype confirmed in M. smegmatis and B. subtilis), monomeric indole and 2,2′-biindole lack this target engagement. Distinct two-electron redox signature with wider ΔEp than 2,2′-analogues supports electroactive polymer R&D. Authentic marine natural product standard from Nocardiopsis sp.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 13637-37-1
Cat. No. B186722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1'H-3,3'-biindole
CAS13637-37-1
Synonyms1H,1'H-(3,3')biindolyl
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=CNC4=CC=CC=C43
InChIInChI=1S/C16H12N2/c1-3-7-15-11(5-1)13(9-17-15)14-10-18-16-8-4-2-6-12(14)16/h1-10,17-18H
InChIKeyWHJMXLYLQPXPSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,1'H-3,3'-Biindole (CAS 13637-37-1): A 3,3′-Linked Bisindole Scaffold with Distinctive Atropisomeric Properties and FtsZ-Targeting Activity


1H,1'H-3,3'-Biindole (CAS 13637-37-1) is a symmetrical bisindole alkaloid consisting of two indole units covalently linked at the 3 and 3′ positions [1]. The compound occurs naturally as a marine-derived metabolite isolated from Nocardiopsis sp. and is also accessible via synthetic routes including Pd-catalyzed oxidative C–H dimerization of indoles [2]. The 3,3′-biaryl linkage confers axial chirality (atropisomerism) around the central C–C bond, a stereochemical feature that distinguishes this scaffold from 2,2′- and 5,5′-linked bisindole isomers and creates unique stereoelectronic constraints for molecular recognition [3].

Why 2,2′-Biindole, 5,5′-Biindole, or Monomeric Indole Cannot Replace 1H,1'H-3,3′-Biindole


The regioisomeric connectivity of bisindoles fundamentally dictates their stereochemistry, electronic properties, and biological target engagement. 1H,1'H-3,3′-Biindole possesses a single central biaryl axis that generates atropisomerism, enabling asymmetric catalytic construction of enantioenriched scaffolds with up to >99% ee—a chiral space inaccessible to 2,2′- or 5,5′-biindole isomers which lack this axial chirality element [1]. Voltammetric studies directly comparing 3,3′- versus 2,2′-biindole monomers reveal distinct redox behavior driven by the torsional barrier between two equivalent redox centers, with the 3,3′-linkage producing a unique electrochemical signature that affects charge transport properties in electroactive materials [2]. Furthermore, 3,3′-biindole specifically inhibits the GTPase activity of Mycobacterium tuberculosis FtsZ, a prokaryotic cell division target, whereas monomeric indole and 2,2′-biindole lack this target engagement profile, rendering generic substitution scientifically invalid for tuberculosis-focused studies .

Quantitative Differentiation of 1H,1'H-3,3′-Biindole: Head-to-Head Comparator Data and Cross-Study Benchmarks


Electrochemical Differentiation: 3,3′-Biindole vs. 2,2′-Biindole Monomers by Cyclic Voltammetry

In a direct head-to-head voltammetric comparison, 3,3′-biindole-based monomers exhibited a higher oxidation potential difference (ΔEp) relative to their 2,2′-biindole counterparts, reflecting the distinct torsional barrier between the two indole redox centers imparted by the 3,3′-biaryl linkage [1]. The 3,3′-monomers demonstrated well-resolved two-electron oxidation waves with peak separation indicative of weaker electronic communication across the central C–C bond, a feature relevant for designing charge-transport materials where discrete redox events are advantageous.

Organic Electronics Electroactive Materials Chiral Monomers

Catalytic Asymmetric Synthesis: Enantioselective Construction of Axially Chiral 3,3′-Bisindole Scaffolds

Organocatalytic asymmetric addition of 2-substituted 3,3′-bisindoles with 3-indolylmethanols achieved simultaneous control of axial and central chirality, yielding 3,3′-bisindole derivatives with up to 98% yield, all >95:5 diastereomeric ratio (d.r.), and >99% enantiomeric excess (ee) [1]. This represents the first highly enantioselective catalytic construction of axially chiral 3,3′-bisindole skeletons, enabled by introducing a bulky ortho-substituent to the prochiral 3,3′-bisindole precursor.

Asymmetric Catalysis Atropisomerism Chiral Ligand Design

Mycobacterial FtsZ GTPase Inhibition: Target-Specific Activity of 3,3′-Biindole in Tuberculosis Models

3,3′-Bi[1H-indole] has been identified as an inhibitor of MtbFtsZ, the essential cell division protein of Mycobacterium tuberculosis . The compound inhibits the GTPase activity of MtbFtsZ and induces filamentation (increased cell length) in both Mycobacterium smegmatis and Bacillus subtilis, a morphological phenotype diagnostic of FtsZ inhibition. While quantitative IC₅₀ values are not publicly disclosed in vendor datasheets, the reported cell-length increase provides a functional readout distinguishing 3,3′-biindole from monomeric indole and non-3,3′-linked bisindoles that lack this target engagement.

Antitubercular Agents FtsZ Inhibitors Bacterial Cell Division

Pd-Catalyzed Oxidative C–H Dimerization: Synthetic Accessibility of 3,3′-Biindole Core

A Pd-catalyzed oxidative homo-dimerization of N-protected and free indole derivatives via direct C–H transformation was first successfully demonstrated for constructing 3,3′-linked biindolyl scaffolds [1]. This methodology provides regioselective access to the 3,3′-biindole core, contrasting with alternative synthetic routes that yield mixtures of 2,2′-, 2,3′-, and 3,3′-regioisomers requiring chromatographic separation. The direct C–H activation approach circumvents pre-functionalization steps (e.g., halogenation) required for traditional cross-coupling, streamlining synthetic workflows.

C–H Activation Oxidative Coupling Bisindole Synthesis

Validated Application Scenarios for 1H,1'H-3,3′-Biindole Based on Quantitative Evidence


Asymmetric Catalysis and Chiral Ligand Development

Researchers developing atropisomeric chiral ligands or catalysts should select 1H,1'H-3,3′-biindole as a scaffold for enantioselective transformations. The established organocatalytic asymmetric construction of 3,3′-bisindoles achieves up to 98% yield and >99% ee, demonstrating the scaffold‘s capacity to encode axial chirality with high stereochemical fidelity [1]. This chiral space is uniquely accessible via the 3,3′-biaryl linkage and is not available with 2,2′- or 5,5′-biindole regioisomers.

Antitubercular Drug Discovery Targeting FtsZ

Investigators studying novel inhibitors of mycobacterial cell division should utilize 3,3′-biindole as a validated MtbFtsZ-targeting chemotype. The compound inhibits MtbFtsZ GTPase activity and induces filamentation in M. smegmatis and B. subtilis, a phenotype diagnostic of FtsZ inhibition . Monomeric indole and 2,2′-biindole lack this target-specific activity, making 3,3′-biindole the appropriate scaffold for tuberculosis-focused antibacterial optimization programs.

Organic Electronics and Chiral Electroactive Materials

Scientists designing inherently chiral electroactive monomers for organic electronics should prioritize 3,3′-biindole over 2,2′-biindole when discrete two-electron redox behavior is desired. Direct voltammetric comparison reveals that 3,3′-biindole-based monomers exhibit greater peak separation (ΔEp) than their 2,2′-analogues, reflecting weaker electronic coupling across the biaryl axis [2]. This electrochemical signature enables fine-tuning of charge transport properties in OLEDs and organic field-effect transistors.

Marine Natural Product Derivatization and Biosynthetic Studies

Natural product chemists investigating marine-derived alkaloids from Nocardiopsis sp. should procure 1H,1'H-3,3′-biindole as an authentic reference standard and synthetic precursor . The compound‘s occurrence in marine actinomycetes establishes its relevance for biosynthetic pathway elucidation and structure–activity relationship studies of 3,3′-linked bisindole natural products, which exhibit distinct pharmacological profiles compared to 2,2′-linked marine bisindole alkaloids.

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